molecular formula C10H10ClNO2 B14707697 Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- CAS No. 14385-15-0

Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy-

Cat. No.: B14707697
CAS No.: 14385-15-0
M. Wt: 211.64 g/mol
InChI Key: DFXLYKDXSXBEGN-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a carboxamide group, with a 4-chlorophenyl and a hydroxy group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

14385-15-0

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide

InChI

InChI=1S/C10H10ClNO2/c11-8-3-5-9(6-4-8)12(14)10(13)7-1-2-7/h3-7,14H,1-2H2

InChI Key

DFXLYKDXSXBEGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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